molecular formula C8H17F3O3SSi B155940 Diethylisopropylsilyl Trifluoromethanesulfonate CAS No. 126889-55-2

Diethylisopropylsilyl Trifluoromethanesulfonate

Cat. No.: B155940
CAS No.: 126889-55-2
M. Wt: 278.37 g/mol
InChI Key: RIXRWPWLOMOUPT-UHFFFAOYSA-N
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Description

Diethylisopropylsilyl Trifluoromethanesulfonate is a chemical compound known for its utility in various organic synthesis processes. It is a derivative of trifluoromethanesulfonic acid, which is one of the strongest known acids. This compound is often used as a reagent in organic chemistry due to its ability to introduce the diethylisopropylsilyl group into molecules, thereby modifying their chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylisopropylsilyl Trifluoromethanesulfonate can be synthesized through the reaction of trifluoromethanesulfonic acid with diethylisopropylsilyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Diethylisopropylsilyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the diethylisopropylsilyl group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to produce trifluoromethanesulfonic acid and diethylisopropylsilanol.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous acids.

    Oxidizing and Reducing Agents: Specific oxidizing and reducing agents can be used depending on the desired reaction.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted products can be formed.

    Hydrolysis Products: The major products of hydrolysis are trifluoromethanesulfonic acid and diethylisopropylsilanol.

Scientific Research Applications

Diethylisopropylsilyl Trifluoromethanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for introducing the diethylisopropylsilyl group into organic molecules, which can protect functional groups during synthesis.

    Catalysis: The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.

    Pharmaceutical Research: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of Diethylisopropylsilyl Trifluoromethanesulfonate involves the transfer of the diethylisopropylsilyl group to a target molecule. This transfer can occur through nucleophilic substitution or other reaction pathways. The compound’s strong electrophilic nature facilitates these reactions, making it an effective reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethanesulfonic Acid: A strong acid used in various chemical reactions.

    Diethylisopropylsilyl Chloride: A precursor used in the synthesis of Diethylisopropylsilyl Trifluoromethanesulfonate.

    Trimethylsilyl Trifluoromethanesulfonate: Another silyl triflate used in organic synthesis.

Uniqueness

This compound is unique due to its ability to introduce the bulky diethylisopropylsilyl group into molecules, which can significantly alter their chemical properties. This makes it a valuable reagent in organic synthesis, particularly for protecting functional groups and enhancing reaction selectivity.

Properties

IUPAC Name

[diethyl(propan-2-yl)silyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17F3O3SSi/c1-5-16(6-2,7(3)4)14-15(12,13)8(9,10)11/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXRWPWLOMOUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(C(C)C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449798
Record name Diethyl(propan-2-yl)silyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126889-55-2
Record name Diethyl(propan-2-yl)silyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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